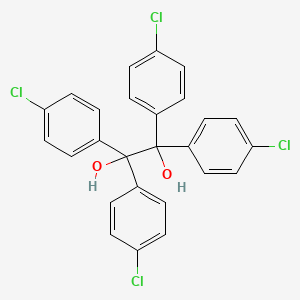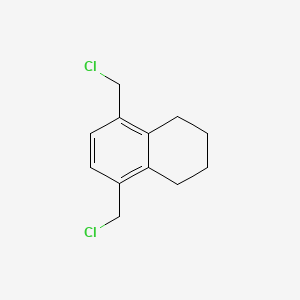
5,8-Bis(chloromethyl)-1,2,3,4-tetrahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8-Bis(chloromethyl)-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C12H14Cl2 It is a derivative of tetrahydronaphthalene, featuring two chloromethyl groups at the 5 and 8 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Bis(chloromethyl)-1,2,3,4-tetrahydronaphthalene typically involves the chloromethylation of 1,2,3,4-tetrahydronaphthalene. One common method includes the reaction of 1,2,3,4-tetrahydronaphthalene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst, such as zinc chloride. The reaction proceeds under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques, such as distillation and crystallization, to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 5,8-Bis(chloromethyl)-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Major Products:
Substitution: Derivatives with various functional groups replacing the chloromethyl groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl derivatives.
Aplicaciones Científicas De Investigación
5,8-Bis(chloromethyl)-1,2,3,4-tetrahydronaphthalene has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: It may be explored for its potential biological activities and as a precursor for drug development.
Chemical Biology: The compound can be used in the study of biochemical pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 5,8-Bis(chloromethyl)-1,2,3,4-tetrahydronaphthalene depends on its specific application. In organic synthesis, the chloromethyl groups act as reactive sites for further chemical modifications. In biological systems, if explored, the compound may interact with cellular components through its reactive chloromethyl groups, potentially leading to covalent modifications of biomolecules.
Comparación Con Compuestos Similares
1,4-Bis(chloromethyl)benzene: Similar in having chloromethyl groups but differs in the aromatic ring structure.
1,2,3,4-Tetrahydronaphthalene: Lacks the chloromethyl groups, making it less reactive.
5,8-Dimethyl-1,2,3,4-tetrahydronaphthalene: Similar structure but with methyl groups instead of chloromethyl groups.
Uniqueness: 5,8-Bis(chloromethyl)-1,2,3,4-tetrahydronaphthalene is unique due to the presence of two reactive chloromethyl groups, which provide versatile sites for chemical modifications. This makes it a valuable intermediate in organic synthesis and materials science.
Propiedades
Número CAS |
6606-69-5 |
|---|---|
Fórmula molecular |
C12H14Cl2 |
Peso molecular |
229.14 g/mol |
Nombre IUPAC |
5,8-bis(chloromethyl)-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C12H14Cl2/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h5-6H,1-4,7-8H2 |
Clave InChI |
LSYZGCVIQMCIHW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C=CC(=C2C1)CCl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


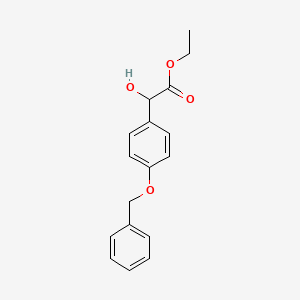
![[(E)-(4-ethyl-2,5-dioxoimidazolidin-4-yl)methylideneamino]urea](/img/structure/B14722474.png)
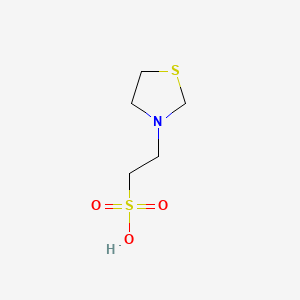

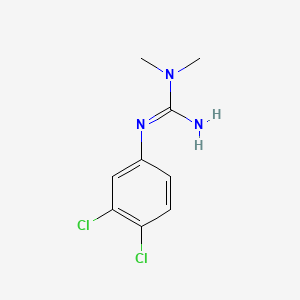
![8-Amino-3-methyl-3h-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B14722489.png)
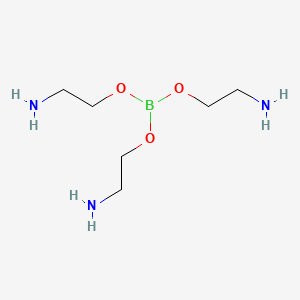
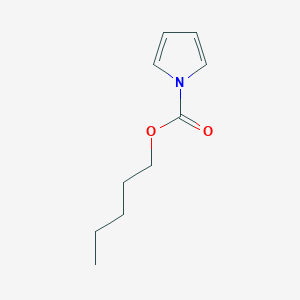
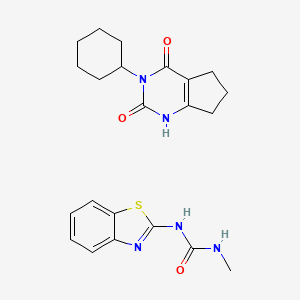
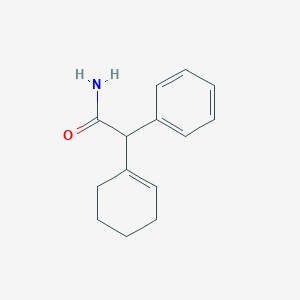

![4-[(3,4-Dichlorophenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol](/img/structure/B14722530.png)
![2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl 2-(4-chloro-2-methylphenoxy)acetate](/img/structure/B14722537.png)
